molecular formula C10H21ClN2O2S B2412729 N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride CAS No. 2402829-64-3

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride

Cat. No. B2412729
CAS RN: 2402829-64-3
M. Wt: 268.8
InChI Key: YSENBAMRZLHXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 2402829-64-3 . It is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been extensively studied . Piperidones are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives have been studied extensively . These compounds have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .

Scientific Research Applications

Pharmaceutical Development

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . This compound can be used to develop new medications targeting various diseases.

Neuropharmacology

In neuropharmacology, this compound is studied for its potential effects on the central nervous system. Piperidine derivatives have been explored for their role in modulating neurotransmitter systems, which could lead to treatments for neurological disorders such as Parkinson’s disease, schizophrenia, and depression .

Chemical Synthesis

N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride serves as an intermediate in the synthesis of more complex chemical entities. Its unique structure allows for the creation of diverse chemical libraries, which are essential for high-throughput screening in drug discovery .

Material Science

This compound can be utilized in material science for the development of novel polymers and materials with specific properties. The incorporation of piperidine moieties into polymer backbones can enhance material properties such as thermal stability, mechanical strength, and chemical resistance .

Agricultural Chemistry

In agricultural chemistry, piperidine derivatives are investigated for their potential as agrochemicals, including pesticides and herbicides. The unique chemical properties of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride could lead to the development of new compounds that protect crops from pests and diseases .

Biochemical Research

This compound is also used in biochemical research to study enzyme interactions and protein-ligand binding. Its structure allows it to act as a probe or inhibitor in various biochemical assays, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors .

Medicinal Chemistry

In medicinal chemistry, N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride is explored for its potential to enhance the pharmacokinetic properties of drugs. Modifying drug molecules with this compound can improve their solubility, stability, and bioavailability, making them more effective in clinical applications .

Toxicology Studies

Finally, this compound is used in toxicology studies to evaluate its safety and potential toxic effects. Understanding its toxicological profile is crucial for its development and application in various fields, ensuring that it can be used safely in pharmaceuticals, agriculture, and other industries .

properties

IUPAC Name

N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.ClH/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10;/h9-11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSENBAMRZLHXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNCC1)S(=O)(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride

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